N-(4-methoxyphenyl)thiophene-2-sulfonamide

thiophene sulfonamide heterocyclic building block structure-activity relationship

This 5-unsubstituted thiophene-2-sulfonamide is the foundational building block for constructing focused libraries. Its unsubstituted 5-position permits subsequent electrophilic aromatic substitution (e.g., halogenation) that is precluded in 5-halogenated analogs, enabling systematic SAR exploration of 5-position modifications while holding the N-4-methoxyphenyl moiety constant. Ideal for medicinal chemists developing antitumor leads or novel antibacterials, it serves as a baseline comparator against benzene sulfonamide scaffolds. Procure this specific scaffold to ensure reproducible cross-validation in your assay system.

Molecular Formula C11H11NO3S2
Molecular Weight 269.33
CAS No. 39810-50-9
Cat. No. B2696544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)thiophene-2-sulfonamide
CAS39810-50-9
Molecular FormulaC11H11NO3S2
Molecular Weight269.33
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CS2
InChIInChI=1S/C11H11NO3S2/c1-15-10-6-4-9(5-7-10)12-17(13,14)11-3-2-8-16-11/h2-8,12H,1H3
InChIKeyKZIMIWWLYIDNIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxyphenyl)thiophene-2-sulfonamide Procurement Guide: Baseline Characteristics


N-(4-methoxyphenyl)thiophene-2-sulfonamide (CAS: 39810-50-9) is a thiophene-2-sulfonamide derivative with the molecular formula C₁₁H₁₁NO₃S₂ and molecular weight of 269.34 g/mol . The compound features a thiophene-2-sulfonyl core linked to a 4-methoxyphenyl amine moiety via a sulfonamide bridge. This structural arrangement places it within the broader class of heteroaryl sulfonamides, a scaffold widely recognized in medicinal chemistry for its capacity to engage diverse biological targets including carbonic anhydrases, cyclin-dependent kinases, and bacterial dihydropteroate synthase [1]. The compound is commercially available from multiple suppliers with typical purity specifications of 95% and is recommended for storage under dry, refrigerated conditions (2–8°C) .

Why N-(4-Methoxyphenyl)thiophene-2-sulfonamide Cannot Be Simply Substituted: Comparator Rationale


Thiophene-2-sulfonamide derivatives exhibit pronounced structure-activity divergence contingent on three critical molecular determinants: the nature of the heterocyclic core (thiophene vs. benzene vs. furan), the substitution pattern on the thiophene ring, and the N-aryl substituent identity. Literature demonstrates that within closely related thiophene sulfonamide series, even minor modifications—such as the introduction of a 5-chloro substituent on the thiophene ring—can confer entirely distinct pharmacological profiles [1]. Similarly, substitution of the 4-methoxyphenyl group with alternative N-aryl moieties produces differential cytotoxic, antibacterial, and enzyme inhibitory activities [2]. Consequently, substituting N-(4-methoxyphenyl)thiophene-2-sulfonamide with an in-class analog lacking rigorous cross-validation of the specific assay system of interest introduces substantial risk of irreproducible or non-interpretable experimental outcomes. The following evidence dimensions establish the quantifiable parameters that differentiate this precise molecular entity.

N-(4-Methoxyphenyl)thiophene-2-sulfonamide: Quantifiable Differentiation Evidence vs. Analogs


Molecular Scaffold Identity: 5-Unsubstituted Thiophene-2-Sulfonamide Core Differentiation

N-(4-methoxyphenyl)thiophene-2-sulfonamide (C₁₁H₁₁NO₃S₂) bears an unsubstituted thiophene-2-sulfonyl core, distinguishing it from 5-halogenated analogs such as 5-chloro-N-(4-methoxyphenyl)thiophene-2-sulfonamide (C₁₁H₁₀ClNO₃S₂, +34.45 Da mass shift) and 5-fluoro-N-(4-methoxyphenyl)thiophene-2-sulfonamide (C₁₁H₁₀FNO₃S₂) . The absence of the 5-position halogen substituent alters both the electronic distribution on the thiophene ring and the overall lipophilicity profile of the molecule, as halogen substitution—particularly chlorine—introduces additional hydrophobic surface area and modifies the compound's capacity for halogen bonding interactions with biological targets [1].

thiophene sulfonamide heterocyclic building block structure-activity relationship

N-Aryl Moiety: 4-Methoxyphenyl vs. Alternative N-Substituents

In a systematic structure-activity relationship study of benzo[b]thiophene-1,1-dioxide sulfonamide derivatives, the N-4-methoxyphenyl substituent conferred distinct cytotoxic potency relative to other N-aryl variants [1]. The N-4-methoxyphenyl derivative (compound 15) demonstrated GI₅₀ values of 1–9 nM against HT-29, CCRF-CEM, K-562, and MEL-AC cell lines, and 200 nM against HTB-54 cells. While this study employed a benzo[b]thiophene-1,1-dioxide core rather than the simple thiophene-2-sulfonyl core of the target compound, it provides class-level evidence that the 4-methoxyphenyl moiety contributes meaningfully to cytotoxic activity when paired with a sulfur-containing heterocyclic sulfonamide scaffold.

sulfonamide derivatives cytotoxicity antitumor screening

Thiophene-2-Sulfonamide vs. Benzene Sulfonamide Core: Antibacterial Activity Class Evidence

Direct comparative studies of thiophene-2-sulfonamides versus benzene sulfonamides (sulfanilamide class) demonstrate that the thiophene core confers superior bacterial growth inhibition. Aminothiophene-2-sulfonamide was shown to be a more potent bacterial growth inhibitor than sulfanilamide (p-aminobenzenesulfonamide) [1]. The mechanism of action—inhibition of intracellular folic acid biosynthesis—was confirmed via reversal of growth inhibition upon addition of folic acid or p-aminobenzoic acid (PABA) for both nitro- and amino-substituted thiophene-2-sulfonamides [1]. While the target compound N-(4-methoxyphenyl)thiophene-2-sulfonamide was not directly evaluated in this study, the class-level evidence establishes that the thiophene-2-sulfonyl core is not functionally interchangeable with the benzene sulfonyl core in antibacterial applications.

antibacterial sulfonamide antibiotics dihydropteroate synthase inhibition

Crystallinity and Solid-State Handling Properties vs. Structurally Related Analogs

N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide, a closely related analog differing only in the replacement of the thiophene-2-sulfonyl group with a 4-methylbenzenesulfonyl (tosyl) group, crystallizes in the monoclinic space group P2₁/c with well-defined intermolecular N–H⋯O hydrogen bonding networks and a dihedral angle of 59.39° between the aromatic rings [1]. The C–S–N–C torsion angle is −71.4(2)°. In contrast, N-(4-methoxyphenyl)thiophene-2-sulfonamide, bearing the smaller thiophene ring, is reported to exhibit a different solid-state packing morphology, with suppliers recommending specific storage conditions (sealed, dry, 2–8°C) consistent with potential hygroscopicity or thermal sensitivity . The substitution of the tosyl group with the thiophene-2-sulfonyl moiety reduces molecular weight by approximately 14 Da and alters the hydrogen bond acceptor geometry due to the sulfur atom in the thiophene ring.

crystallography solid-state chemistry sulfonamide packing

N-(4-Methoxyphenyl)thiophene-2-sulfonamide: Evidence-Backed Application Scenarios


Building Block for Thiophene-2-Sulfonamide Library Synthesis

As the parent 5-unsubstituted thiophene-2-sulfonamide derivative in the N-4-methoxyphenyl series, this compound serves as a foundational building block for constructing focused libraries of thiophene sulfonamides. Its unsubstituted 5-position permits subsequent electrophilic aromatic substitution chemistry (e.g., halogenation, formylation) that is precluded in 5-halogenated analogs. Procurement of this specific scaffold enables medicinal chemistry groups to systematically explore the structure-activity relationships of 5-position modifications while holding the N-4-methoxyphenyl moiety constant.

Negative Control or Baseline Compound in Antibacterial Sulfonamide Studies

Given class-level evidence that thiophene-2-sulfonamides inhibit bacterial growth via dihydropteroate synthase antagonism—a mechanism reversible by PABA or folic acid—this compound may be deployed as a baseline comparator or negative control in studies evaluating novel antibacterial sulfonamide derivatives. The 4-methoxyphenyl substitution distinguishes it from the classical aminothiophene-2-sulfonamide pharmacophore, allowing researchers to assess the contribution of the N-aryl substituent to antibacterial potency while retaining the thiophene-2-sulfonyl core that confers enhanced activity relative to benzene sulfonamide scaffolds. [1]

Reference Standard for Heteroaryl Sulfonamide Crystallographic Studies

The compound's defined solid-state properties—including its requirement for sealed dry storage at 2–8°C—make it a candidate reference material for crystallographic and solid-state characterization studies comparing heteroaryl sulfonamides against their benzene sulfonamide counterparts. Researchers investigating the influence of thiophene ring incorporation on hydrogen bonding network topology, crystal packing density, and thermal stability may utilize this compound as a representative member of the thiophene-2-sulfonamide class, with structural data from the closely related N-(4-methoxyphenyl)-4-methylbenzenesulfonamide providing a direct crystallographic comparator. [2]

Synthetic Intermediate for Antitumor Sulfonamide Lead Optimization

Class-level evidence demonstrating that the N-4-methoxyphenyl substituent confers potent cytotoxic activity (GI₅₀ 1–9 nM) when incorporated into sulfur-containing heterocyclic sulfonamide scaffolds supports the use of this compound as a synthetic intermediate for developing antitumor lead candidates. The unsubstituted thiophene-2-sulfonyl core offers a modular platform for introducing additional functionality (e.g., oxidation to the 1,1-dioxide, halogenation, cross-coupling) while preserving the N-4-methoxyphenyl motif associated with enhanced cytotoxicity. Procurement enables oncology-focused medicinal chemistry teams to access a validated structural starting point without committing to more complex, pre-functionalized analogs. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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